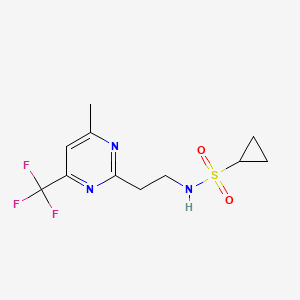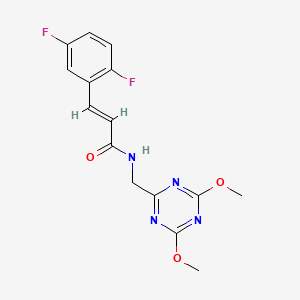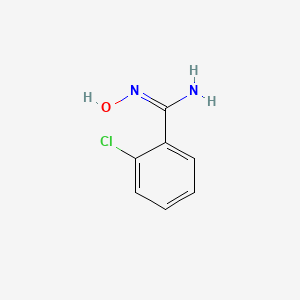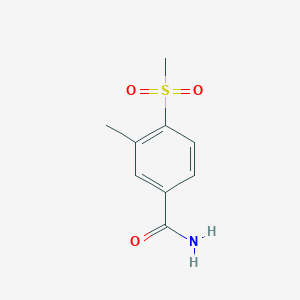
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a spiro-azetidin-2-one derivative . Spiro-heterocycles, characterized by two rings sharing the same atom (the quaternary spiro carbon), have garnered attention in medicinal chemistry due to their promising biological activity. This compound exhibits structural features that make it intriguing for further investigation .
Synthesis Analysis
The synthesis of this compound involves constructing the spiro-azetidin-2-one ring. Azetidine, a four-membered cyclic amine, plays a crucial role. Unlike the highly strained three-membered aziridine system, azetidines exhibit fewer exceptional properties. The β-lactam ring, which includes the azetidin-2-one moiety, has been pivotal in the development of life-saving antibiotics (such as penicillin and cephalosporins) and other biologically active molecules. Additionally, β-lactams serve as versatile building blocks for synthesizing amino acids, alkaloids, and toxoids .
Molecular Structure Analysis
The molecular formula of This compound is C₁₁H₁₁N₃O₅S , with an average mass of approximately 297.287 Da . The compound contains a pyridine-sulfonyl group, an oxazolidine ring, and a spiro-azetidin-2-one core .
Wissenschaftliche Forschungsanwendungen
Asymmetric Construction in Organic Synthesis
The compound 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione finds significant application in the field of organic synthesis, particularly in the asymmetric construction of spirocyclic structures. A study demonstrated the efficiency of a chiral N,O-ligand/Cu(I) catalyzed 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, resulting in novel spirocyclic pyrrolidine-thia(oxa)zolidinediones with high yields and excellent levels of diastereo- and enantioselectivity (Yang et al., 2015).
Pyrolysis and Chemical Transformations
Another research application involves the thermal decomposition of oxazolidine-2,4-diones, which leads to the formation of α-lactams and subsequent rearrangement to iminooxiranes or fragmentation to benzaldehyde and isonitrile, showcasing the compound's utility in studying chemical transformations and degradation pathways (Aitken & Thomas, 2002).
Supramolecular Chemistry
In supramolecular chemistry, this compound derivatives have been explored as ligands for co-crystallization with macrocyclic compounds, leading to the formation of novel supramolecular assemblies. These studies highlight the potential of such compounds in designing new materials with specific molecular recognition capabilities (Fonari et al., 2004).
Catalysis and Carbon Dioxide Utilization
Furthermore, metal-organic frameworks (MOFs) incorporating oxazolidinone derivatives have demonstrated high efficiency as catalysts for the cycloaddition of CO2 and aziridines, forming valuable oxazolidinones under mild conditions. This research underscores the role of such compounds in developing sustainable catalytic processes that utilize CO2 as a raw material (Kang et al., 2019).
Wirkmechanismus
Target of Action
It’s worth noting that spiro-azetidin-2-one derivatives, which this compound is a part of, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity , suggesting that they may have a variety of molecular and cellular effects.
Eigenschaften
IUPAC Name |
3-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5S/c15-10-7-19-11(16)14(10)8-5-13(6-8)20(17,18)9-2-1-3-12-4-9/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARGMLHKBMVPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2915147.png)
![4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2915148.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2915151.png)

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)



![6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2915159.png)



![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)